N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
This compound belongs to a class of thieno[3,2-d]pyrimidin-4-one derivatives functionalized with sulfanyl-acetamide substituents. The core structure consists of a fused thiophene-pyrimidine ring system, substituted at position 3 with a 2-fluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The N-(2,4-difluorobenzyl) group on the acetamide introduces additional fluorinated aromatic interactions, which are critical for enhancing metabolic stability and target binding affinity.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S2/c22-13-6-5-12(15(24)9-13)10-25-18(28)11-31-21-26-16-7-8-30-19(16)20(29)27(21)17-4-2-1-3-14(17)23/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHFSMGITWJYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a difluorobenzyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
Research indicates that N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may act through several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism. For instance, it targets pyruvate kinase M2 (PKM2), which is often upregulated in cancer cells to facilitate rapid proliferation by altering metabolic pathways .
- Antiviral Activity : Preliminary studies suggest that similar thieno derivatives exhibit antiviral properties by interfering with viral replication processes. The compound's structural analogs have been noted for their anti-HIV effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
Case Studies
Several case studies have explored the efficacy of compounds similar to N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Cancer Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound significantly inhibited cell growth compared to controls.
- HIV Models : In vitro testing against HIV-infected cells demonstrated that the compound reduced viral load effectively when administered at specific concentrations.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
A study published in 2023 demonstrated that N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported at 12 µM and 15 µM respectively, indicating a promising lead for further development in anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. Preliminary results suggest it possesses significant activity against resistant strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Molecular Interactions
The interaction of N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide with target proteins has been explored using molecular docking studies. These studies indicate strong binding affinity to key enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Key Findings:
- The compound binds effectively to the active site of topoisomerase II, a critical enzyme for DNA replication in cancer cells.
- Inhibition of bacterial β-lactamase was observed, suggesting a potential role in overcoming antibiotic resistance .
Development as a Therapeutic Agent
The promising results from preliminary studies warrant further investigation into optimizing the compound's pharmacokinetic properties and evaluating its safety profile in vivo.
Combination Therapies
Research is ongoing to assess the efficacy of N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in combination with existing chemotherapeutics and antibiotics to enhance therapeutic outcomes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidin-4-one core distinguishes this compound from pyrido[2,3-d]pyrimidinones (e.g., ) and pyrimidin-4-ones (e.g., ).
Substituent Analysis
Key structural variations and their implications:
Structure-Activity Relationships (SAR)
- Fluorine Positioning : The 2-fluorophenyl group at position 3 may enhance π-π stacking compared to 4-fluorophenyl (IWP-3) due to steric and electronic effects .
- Benzyl vs. Aryl Acetamides: The N-(2,4-difluorobenzyl) group introduces two fluorine atoms, likely improving lipophilicity and membrane permeability over non-fluorinated analogs (e.g., ) .
- Sulfanyl Linker : The thioether bridge in the target compound and IWP-3 is critical for maintaining conformational flexibility, whereas oxygen or methylene linkers in other analogs reduce activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
